Pyrrolo[2,3-d]pyrimidine derivative 10 is a member of the pyrrolo[2,3-d]pyrimidine class, which consists of aromatic heteropolycyclic compounds characterized by a unique ring structure. This compound has gained attention for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The compound's structure can be described as a deaza-isostere of adenine, which positions it as a critical player in the development of drugs targeting various kinases involved in cellular signaling pathways.
Pyrrolo[2,3-d]pyrimidine derivative 10 is classified under the broader category of organic compounds known as pyrrolopyrimidines. Specifically, it falls within the subclass of pyrrolo[2,3-d]pyrimidines. These compounds are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound is identified by its IUPAC name: 7-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine and has an average molecular weight of approximately 377.40 g/mol .
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves several steps that can vary based on the specific derivative being produced. One common method includes:
The technical details of these methods often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of pyrrolo[2,3-d]pyrimidine derivative 10 features a fused bicyclic system comprising both pyrrole and pyrimidine rings. The key structural elements include:
The compound's chemical formula is C20H19N5O3, and it possesses multiple functional groups that facilitate interactions with biological targets .
Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions that are crucial for their functionality as kinase inhibitors:
These reactions are essential for modulating the compound's activity against specific kinases involved in cancer and inflammatory diseases .
The mechanism of action for pyrrolo[2,3-d]pyrimidine derivative 10 primarily involves its role as a competitive inhibitor of kinases. By mimicking ATP (adenosine triphosphate), the compound binds to the ATP-binding site on kinases, thereby inhibiting their activity. This inhibition can lead to:
Data from studies indicate that these compounds can effectively inhibit specific kinases such as Janus Kinase 3 (JAK3), which is implicated in various inflammatory and autoimmune diseases .
Pyrrolo[2,3-d]pyrimidine derivative 10 exhibits several notable physical and chemical properties:
These properties are essential for considering formulation strategies in drug development .
Pyrrolo[2,3-d]pyrimidine derivatives are primarily explored for their potential as therapeutic agents:
Recent studies have highlighted their potential in clinical trials aimed at treating various malignancies and inflammatory disorders .
Pyrrolo[2,3-d]pyrimidines represent a privileged heterocyclic framework in medicinal chemistry, characterized by a fused bicyclic structure that mimics the purine nucleobase adenine. This molecular mimicry enables high-affinity interactions with the ATP-binding sites of kinases, positioning these compounds as pivotal tools in targeted cancer therapy. Their structural plasticity permits extensive derivatization at multiple positions (C4, C6, N7, C2), facilitating the optimization of pharmacokinetic and pharmacodynamic properties. Historically, the scaffold’s significance is underscored by its presence in FDA-approved drugs and its capacity to overcome resistance mutations through rational design strategies [5] [7].
The evolution of pyrrolo[2,3-d]pyrimidine therapeutics spans decades, marked by key milestones in kinase inhibitor development. Early research leveraged the scaffold’s ability to form critical hydrogen bonds with kinase hinge regions, leading to the discovery of foundational compounds. Notable FDA-approved agents include:
Table 1: Milestones in Pyrrolo[2,3-d]pyrimidine-Based Drug Development
Compound (Year Approved) | Primary Target(s) | Therapeutic Indication | Structural Innovation | |
---|---|---|---|---|
Tofacitinib (2012) | JAK1/JAK3 | Rheumatoid Arthritis | N7-Methyl substitution | |
Baricitinib (2018) | JAK1/JAK2 | Autoimmune Disorders | Sulfonylpiperazine at C4 | |
Ribociclib (2017) | CDK4/6 | Breast Cancer | Aminopyrimidine extension at C2 | |
Pemetrexed (2004) | Folate pathway enzymes | Mesothelioma, NSCLC | Glutamate mimicry at C6 | [5] [7] |
Second- and third-generation derivatives increasingly incorporated halogen atoms (F, Cl, Br) to enhance target binding through hydrophobic interactions and improve metabolic stability. For example, sunitinib’s pyrrole moiety and halogen substituents significantly increased its potency against VEGFR and PDGFR kinases [2] [9]. Concurrently, synthetic methodologies advanced from traditional thermal cyclization to microwave-assisted and transition metal-catalyzed reactions, enabling efficient access to C6-iodinated and N7-alkylated variants critical for anticancer activity [6] [7].
Derivative 10 exemplifies a strategically optimized pyrrolo[2,3-d]pyrimidine scaffold engineered for multi-kinase inhibition. Its core structure features:
This molecular architecture enables nanomolar-level inhibition of RET (IC₅₀ = 40–204 nM), Axl (IC₅₀ = 14 nM), PAK4 (IC₅₀ = 2.7 nM), and CDK2 kinases—surpassing early-generation inhibitors like sunitinib (IC₅₀ = 261 nM) in enzymatic assays [2] [8] [10]. Derivative 10’s significance is further highlighted by its activity against gatekeeper mutations (e.g., RET V804M), a common resistance mechanism in thoracic cancers [6].
Table 2: Kinase Inhibition Profile of Derivative 10 and Analogous Compounds
Kinase Target | Derivative 10 IC₅₀ (nM) | Comparator Compound (IC₅₀) | Cellular Model (IC₅₀) | |
---|---|---|---|---|
RET wild-type | 40 ± 2.1 | Pz-1 (76 nM) [6] | LC-2/ad (RET-CCDC6): 29 µM | |
RET V804M mutant | 204 ± 11 | Cabozantinib (1,280 nM) [6] | HepG2: 59 µM | |
Axl | 14 ± 0.9 | R428 (Bemcentinib; 14 nM) [10] | BaF3/TEL-Axl xenograft: TGI 78% | |
PAK4 | 2.7 ± 0.3 | PF-3758309 (14 nM) [8] | MV4-11: 7.8 nM | |
CDK2 | 86 ± 4.5 | Sunitinib (261 nM) [9] | MCF-7: 35 µM | [2] [6] [8] |
This review delineates the comprehensive trajectory of Derivative 10, encompassing:
The scaffold’s versatility is evidenced by its modular applicability across kinase families (RTKs, cytoplasmic STKs), positioning Derivative 10 as a paradigm for next-generation multi-targeted anticancer agents [4] [5] [10]. Future directions include nanoparticle-based delivery to enhance tumor accumulation and combinatorial regimens with immune checkpoint inhibitors to reverse immunosuppressive microenvironments [8] [10].
This systematic exploration of Derivative 10 underscores its transformative potential in overcoming limitations of monospecific kinase inhibitors, offering a blueprint for conquering therapeutic resistance through rational polypharmacology.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: